molecular formula C15H16O2 B3340034 (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol CAS No. 181962-52-7

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol

Cat. No.: B3340034
CAS No.: 181962-52-7
M. Wt: 228.29 g/mol
InChI Key: ZCLOSPAJWAFSDG-GFCCVEGCSA-N
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Description

(1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol: is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol typically involves the following steps:

    Benzyl Protection: The phenol group is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

    Reduction: The protected phenol is then subjected to reduction using a reducing agent like sodium borohydride to obtain the desired ethan-1-ol derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl ethan-1-ol derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ethan-1-ol moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

    1-(2-Benzyloxyphenyl)ethanone: A ketone derivative with similar structural features.

    1-(2-Benzyloxyphenyl)ethane: A hydrocarbon derivative with a benzyloxy group.

Uniqueness:

  • The presence of both benzyloxy and ethan-1-ol groups in (1R)-1-[2-(benzyloxy)phenyl]ethan-1-ol provides a unique combination of chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(1R)-1-(2-phenylmethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12,16H,11H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLOSPAJWAFSDG-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1OCC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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